2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. Heterocyclic compounds like this are frequently explored in medicinal chemistry due to their diverse biological activities. [, , ] Research on 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid and its derivatives has primarily focused on evaluating their potential as anti-inflammatory and analgesic agents. [, , ]
Substituted 3-aminopyridazines react with ethyl 2-chloroacetoacetate in anhydrous ethanol to produce ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates. [, ]
The ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates undergo either alkaline or acid hydrolysis to yield the target compound, 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid. [, ]
While the provided abstracts do not contain detailed molecular structure data for 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid, they indicate that techniques like NMR spectroscopy and X-ray crystallography have been employed to characterize similar imidazo[1,2-b]pyridazine derivatives. [, , , , ] These methods can provide valuable insights into bond lengths, bond angles, and overall three-dimensional conformation of the molecule.
2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid belongs to the imidazo[1,2-b]pyridazine class of fused bicyclic heterocycles. Its core structure consists of a six-membered pyridazine ring (containing two adjacent nitrogen atoms) fused with a five-membered imidazole ring. Systematic IUPAC nomenclature designates the carboxylic acid group at position 3 and the methyl substituent at position 2 of the imidazo[1,2-b]pyridazine scaffold [1] [4]. The molecular formula is C₈H₇N₃O₂ for the free acid, with derivatives existing as salts (e.g., hydrochloride, C₈H₈ClN₃O₂) [1] [4]. Key identifiers include:
Table 1: Molecular Descriptors
Property | Value/Descriptor | Source |
---|---|---|
Molecular Formula (Acid) | C₈H₇N₃O₂ | [8] |
Molecular Weight (Acid) | 177.16 g/mol | [8] |
CAS (Hydrochloride) | 2792186-19-5 | [4] |
Core Heterocycle | Imidazo[1,2-b]pyridazine | [1] [6] |
The synthesis and exploration of imidazo[1,2-b]pyridazine derivatives gained significant traction in the 1980s, driven by interest in novel heterocyclic scaffolds with potential biological activity. Early work focused on cyclization strategies, such as reacting halogenated carbonyl compounds with aminopyridazines. A seminal 1984 study demonstrated the preparation of closely related ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates via the reaction of ethyl 2-chloroacetoacetate with 2-aminopyrimidines, followed by alkaline hydrolysis to yield the corresponding carboxylic acids [2]. This methodology laid groundwork for accessing the imidazo[1,2-b]pyridazine carboxylic acid scaffold, highlighting the versatility of haloester condensation and hydrolysis in building fused heterocyclic acids. Research accelerated due to the relative underdevelopment of 1,2-diazine (pyridazine) chemistry compared to other diazine isomers, offering opportunities for intellectual property generation in pharmaceuticals and materials science [9].
This compound serves as a crucial multifunctional building block in designing pharmacologically active molecules. Its structure combines three key elements exploitable in drug design:
A major application is in developing Phosphodiesterase 10 (PDE10) inhibitors. Patents disclose derivatives like 3-[6-(2-methoxyethoxy)pyridin-3-yl]-2-methyl-8-(pyridin-3-yl)imidazo[1,2-b]pyridazine, where the 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid moiety acts as the core structure modified at various positions. These inhibitors target central nervous system disorders (e.g., schizophrenia, Huntington's disease) and metabolic diseases by modulating cyclic nucleotide signaling pathways [6].
Furthermore, derivatives exhibit antimicrobial potential. Modifications, such as the introduction of a 6-methoxy group (yielding 6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid, CAS 1339175-86-8) or conversion to the lithium carboxylate salt (Lithium 6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate, CAS 2567495-35-4), are explored for activity against pathogens like Mycobacterium tuberculosis [5] [8]. The scaffold's versatility allows for diverse derivatization (esterification, amidation, substitution on the ring systems), making it a valuable template in synthesizing compound libraries for high-throughput screening against various therapeutic targets [5] [6] [8].
Table 2: Key Therapeutic Applications of Derivatives
Derivative/Modification | Therapeutic Target/Area | Biological Activity Reported | |
---|---|---|---|
3-[6-(2-Methoxyethoxy)pyridin-3-yl]-2-methyl-8-pyridin-3-yl | Phosphodiesterase 10 (PDE10) | Inhibition for CNS & Metabolic Disorders | [6] |
Lithium 6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate | Antimicrobials | Activity against M. tuberculosis | [5] |
2-Phenyl-7-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | Building Block | Synthetic intermediate for drug design | [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0